molecular formula C7H12ClN3O2 B6342979 Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate hydrochloride CAS No. 1042152-58-8

Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate hydrochloride

Cat. No.: B6342979
CAS No.: 1042152-58-8
M. Wt: 205.64 g/mol
InChI Key: AXPCUNLVFHHMDU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate hydrochloride (CAS: 1042152-58-8 ) is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a 3-aminopyrazole core, which is recognized as a privileged scaffold in the design of kinase inhibitors . The molecule serves as a versatile building block for the synthesis of more complex heterocyclic systems . Researchers value this compound for its potential in exploring understudied kinases. The N -(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, derived from scaffolds like this one, has been identified as an excellent starting point for targeting the dark kinome, particularly the PCTAIRE subfamily of cyclin-dependent kinases (CDKs) such as CDK16 . Inhibitors based on the 3-aminopyrazole structure have demonstrated high cellular potency and can induce G2/M phase cell cycle arrest, providing valuable tools for investigating oncology and cell biology pathways . The compound is offered with a purity of 95% and above and is shipped as a cold-chain item to ensure stability . This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

ethyl 2-(3-aminopyrazol-1-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-4-3-6(8)9-10;/h3-4H,2,5H2,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPCUNLVFHHMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Base Selection

Solvent polarity significantly impacts reaction efficiency. DMF and acetonitrile provide higher yields (>70%) compared to tetrahydrofuran (THF) or ethanol (<50%) due to better dissolution of the pyrazole substrate. Bases such as potassium carbonate or triethylamine neutralize HBr/HCl byproducts, driving the reaction forward. Triethylamine is particularly effective in chloroacetate reactions, achieving 65–75% yields.

Table 1: Optimization of Alkylation Conditions

ParameterOptimal ConditionYield (%)Side Reactions
SolventDMF78Ester hydrolysis (<5%)
BaseK₂CO₃75N-Alkylation (<2%)
Temperature (°C)6080Pyrazole oxidation (<3%)
Reaction Time (h)1882Polymerization (<1%)

Temperature and Time Dependence

Elevated temperatures (60–80°C) accelerate alkylation but risk ester hydrolysis or pyrazole ring oxidation. A balance is achieved at 60°C for 18 hours, minimizing degradation while ensuring >75% conversion. Prolonged heating (>24 hours) reduces yields by 10–15% due to side reactions.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing. Ethyl bromoacetate and 3-aminopyrazole are fed into a tubular reactor with inline neutralization of HBr, achieving 85% yield at 10 kg/hour throughput. This method reduces solvent waste and improves reproducibility compared to batch processes.

Purification and Salt Formation

Crude product is purified via recrystallization from ethanol/water (3:1 v/v) or chromatography on silica gel (ethyl acetate/hexane, 1:1). Hydrochloride salt formation involves bubbling HCl gas into the ester solution in diethyl ether, yielding >95% pure product after vacuum drying.

Analytical and Spectroscopic Validation

Structural Characterization

  • 1H NMR (DMSO-d₆): δ 8.2 (s, 1H, pyrazole-H), δ 4.3 (q, 2H, CH₂CH₃), δ 3.9 (s, 2H, CH₂CO), δ 1.3 (t, 3H, CH₃).

  • ESI-MS: [M+H]⁺ at m/z 169.18, confirming molecular weight.

  • XRD: Monoclinic crystal system with P2₁/c space group, validating salt formation.

Stability and Degradation

Accelerated stability studies (40°C/75% RH) show <8% hydrolysis over 3 months. Thermogravimetric analysis (TGA) indicates decomposition onset at 185°C, ensuring stability under standard storage.

Challenges and Mitigation Strategies

Competing N-Alkylation

The amino group on pyrazole may undergo unintended alkylation. Using a bulky base (e.g., DBU) or protecting the amine with Boc groups reduces this side reaction to <2%.

Ester Hydrolysis

Moisture-sensitive conditions necessitate anhydrous solvents and inert atmospheres. Molecular sieves (4Å) reduce hydrolysis rates by 40% .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate hydrochloride typically involves the reaction of ethyl bromoacetate with 3-amino-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is performed in an organic solvent like acetonitrile under reflux conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Chemical Structure:
The molecular formula of this compound is C_7H_10ClN_3O_2, with a molecular weight of 195.63 g/mol. The compound features a pyrazole ring, which is significant for its biological activities .

Scientific Research Applications

2.1 Medicinal Chemistry
this compound serves as a building block for synthesizing more complex organic molecules. It is particularly valuable in medicinal chemistry for developing new drugs targeting various diseases.

Case Study: Kinase Inhibition
Research has demonstrated that pyrazole derivatives, including this compound, exhibit inhibitory effects on specific kinases associated with cancer progression. For instance, compounds derived from pyrazole scaffolds have shown promise in targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . A notable study highlighted the ability of pyrazole-based inhibitors to selectively inhibit CDK16, leading to reduced cell viability in cancer cell lines .

2.2 Biological Research
In biological contexts, this compound is used to investigate enzyme interactions and potential therapeutic pathways. Its role as a potential inhibitor of specific biological pathways makes it a candidate for drug development aimed at inflammatory diseases and cancer .

Industrial Applications

3.1 Specialty Chemicals
In the industrial sector, this compound is utilized in producing specialty chemicals and materials due to its unique chemical properties. It can be employed in synthesizing polymers and other advanced materials that require specific functional groups provided by the pyrazole moiety .

3.2 Pharmaceutical Formulations
The hydrochloride form enhances the solubility and stability of the compound, making it suitable for pharmaceutical formulations. Its application in drug delivery systems is being explored to improve bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Key Differences :

  • In contrast, the pyridazine derivatives (ST-7371, QD-4733) exhibit reduced planarity, favoring interactions with hydrophobic targets.
  • Solubility: The hydrochloride salt in the target compound improves solubility compared to non-ionic analogs like QY-4814.

Imidazole-Based Ethyl Acetate Derivatives

Imidazole analogs from (Figure 1) share the ethyl acetate moiety but differ in core structure and substituents:

Compound (Figure 1) Core Structure Substituents Bioactivity Insights
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate (A) Imidazole Phenyl groups at positions 2 and 5 Antifungal activity (from prior studies)
Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (D) Imidazole Bromophenyl at position 5 Enhanced lipophilicity, potential for membrane penetration

Comparison with Target Compound :

  • Reactivity : The imidazole core (pKa ~7.0) is more basic than pyrazole (pKa ~2.5), affecting protonation states under physiological conditions.
  • Substituent Impact: Halogenated derivatives (e.g., 4-bromophenyl in Compound D) increase metabolic stability but may raise toxicity concerns compared to the amino group in the target compound .

Triazole-Thioacetate Derivatives

Triazole derivatives from (Figure 5) feature sulfur-containing side chains:

Compound (Figure 5) Core Structure Substituents Structural Implications
Bicycloheptenyl ethyl 2-((5-(3-substituted phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate (A, B) Triazole Thioacetate group, bicyclic terpene Enhanced conformational rigidity; potential for targeting sterol-binding proteins

Key Contrasts :

  • Electrophilicity : The thioacetate group in triazoles may participate in covalent bonding with cysteine residues, unlike the ester group in the target compound.
  • Biodistribution : The bicyclic terpene moiety in these analogs could improve blood-brain barrier penetration, a feature absent in the pyrazole-based target .

Pharmacological and Toxicological Considerations

  • Hydrochloride Salts : The target compound’s hydrochloride salt mirrors strategies used in H-Series inhibitors (), where ionic forms enhance solubility for in vitro assays .
  • Ester Stability: Ethyl acetate derivatives () show dose-dependent toxicity in zebrafish embryos (e.g., yolk sac edema at 0.2% concentration). While the target compound’s ester group may undergo hydrolysis in vivo, its amino group could mitigate toxicity through faster clearance .

Biological Activity

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly within the realms of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological evaluations, and therapeutic potentials based on various research findings.

1. Synthesis of this compound

The synthesis of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetate with hydrazine derivatives, leading to the formation of pyrazole structures. The compound can be synthesized through a straightforward condensation reaction, which allows for various substitutions that can enhance its biological properties.

2.1 Anticancer Activity

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate and its derivatives have shown significant anticancer properties. Research indicates that compounds containing the pyrazole structure can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

A study conducted by researchers demonstrated that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against these cancer types, indicating potent activity .

2.2 Anti-inflammatory Effects

The anti-inflammatory potential of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate has been evaluated using in vivo models. The compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar pyrazole structures showed up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

2.3 Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Studies have reported that it possesses activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest effective antibacterial properties comparable to conventional antibiotics .

3.1 Case Study: Anticancer Evaluation

In a recent study, a series of pyrazole derivatives were synthesized and tested for their anticancer activities against various cell lines. The results indicated that this compound showed promising cytotoxic effects, particularly in inhibiting cancer cell growth through apoptosis pathways .

CompoundCell LineIC50 (µM)Mechanism
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetateMDA-MB-23112.5Apoptosis induction
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetateHepG215.0Cell cycle arrest

3.2 Case Study: Anti-inflammatory Activity

Another study focused on evaluating the anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated that this compound significantly reduced edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

4. Conclusion

This compound is a versatile compound with significant biological activities, particularly in anticancer and anti-inflammatory domains. Ongoing research is crucial to further elucidate its mechanisms of action and therapeutic potentials.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-amino-1H-pyrazole with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) yields the ester intermediate, followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters:
  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade thermally sensitive intermediates.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) ensures ≥98% purity .

Table 1 : Optimization of reaction conditions

ConditionYield (%)Purity (%)Reference
DMF, 70°C, 12h7895
Ethanol, reflux, 8h6590

Q. How can the structural integrity of this compound be validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software is standard. Key steps:

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.

Refinement : Apply full-matrix least-squares refinement to anisotropic displacement parameters. Validate with R-factor (<5%) and Hirshfeld surface analysis for hydrogen bonding .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Methodological Answer :
  • pH Stability : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline environments (pH >8) to form free pyrazole and acetic acid derivatives.
  • Thermal Stability : Decomposition occurs above 150°C, releasing HCl and nitrogen oxides. Storage at –20°C in anhydrous conditions is recommended .

Advanced Research Questions

Q. How do electronic effects of the pyrazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating 3-amino group activates the pyrazole ring, directing electrophilic attacks to the N-1 position. Computational studies (DFT at B3LYP/6-31G* level) show:
  • Charge distribution : The amino group increases electron density on adjacent carbons, facilitating SN2 mechanisms.
  • Steric effects : Substituents at the 1-position hinder nucleophilic access, reducing reaction rates.
    Experimental validation via Hammett plots (σ values) correlates substituent effects with kinetic data .

Q. How can conflicting crystallographic data on hydrogen bonding networks be resolved?

  • Methodological Answer : Contradictions often arise from solvent inclusion or disorder. Strategies:

Twinned data refinement : Use SHELXD for twin-law identification and SHELXL for dual-space refinement.

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. N–H···Cl) to resolve ambiguous contacts .

Q. What in-silico approaches predict the compound’s pharmacokinetic properties for medicinal chemistry applications?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (1.2–1.8), aqueous solubility (–3.2 log mol/L), and CYP450 inhibition.
  • Molecular docking : AutoDock Vina or Glide simulates binding to target proteins (e.g., Leishmania major N-myristoyltransferase, ΔG ≈ –8.5 kcal/mol) .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 180–190°C vs. 195–200°C)?

  • Methodological Answer : Variations arise from:
  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) exhibit distinct thermal profiles.
  • Impurities : Residual solvents (e.g., DMF) lower observed melting points.
    Mitigation: Use differential scanning calorimetry (DSC) with >99% purity samples and controlled heating rates (5°C/min) .

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